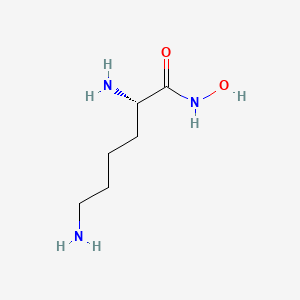
Lysine hydroxamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine hydroxamate is a bioactive chemical.
Applications De Recherche Scientifique
Lysine hydroxamate, specifically L-lysine hydroxamate hydrochloride, is a compound derived from the essential amino acid lysine, modified to include a hydroxamate functional group. This modification significantly enhances its biological activity, making it a compound of considerable interest in various scientific and medical applications. Below is a detailed examination of its applications, supported by comprehensive data and case studies.
L-lysine hydroxamate has diverse applications across several fields:
Biochemistry and Molecular Biology
- Histone Deacetylase Inhibition : L-lysine hydroxamate acts as an inhibitor of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones, leading to gene silencing. By inhibiting these enzymes, L-lysine hydroxamate increases histone acetylation levels, promoting gene expression associated with tumor suppression and other beneficial pathways .
Cancer Research
- Antitumor Activity : Studies have demonstrated that L-lysine hydroxamate induces cell cycle arrest and apoptosis in various cancer cell lines. Increased acetylation of histones H3 and H4 correlates with enhanced expression of tumor suppressor genes, suggesting its potential as an anticancer agent .
Neuroprotective Effects
- Oxidative Stress Mitigation : The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Its ability to chelate metal ions contributes to lowering reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases .
Antimicrobial Properties
- Research indicates that L-lysine hydroxamate inhibits the growth of various bacteria, including Escherichia coli. Its mechanism involves disrupting bacterial protein synthesis pathways, making it a candidate for antimicrobial applications .
Enzyme Inhibition
- L-lysine hydroxamate is also studied for its role as an inhibitor of metalloproteinases, which are involved in tissue remodeling and cancer metastasis. This inhibition can lead to therapeutic strategies against invasive cancers .
Case Studies and Research Findings
Several significant studies have explored the efficacy and mechanisms of L-lysine hydroxamate:
Study 1: Antitumor Mechanisms
In a study involving various cancer cell lines, treatment with L-lysine hydroxamate resulted in increased levels of acetylated histones, leading to upregulation of genes associated with apoptosis and cell cycle regulation. This study highlighted the compound's potential for cancer therapy through epigenetic modulation .
Study 2: Neuroprotection in Models of Alzheimer's Disease
Research demonstrated that L-lysine hydroxamate could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The compound's ability to chelate metal ions was found to be crucial in mitigating oxidative stress .
Study 3: Antimicrobial Activity
In vitro studies showed that L-lysine hydroxamate effectively inhibited the growth of Escherichia coli at low concentrations. The mechanism was linked to interference with bacterial protein synthesis pathways, suggesting potential for use as an antimicrobial agent .
Propriétés
Numéro CAS |
25125-92-2 |
|---|---|
Formule moléculaire |
C6H15N3O2 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-hydroxyhexanamide |
InChI |
InChI=1S/C6H15N3O2/c7-4-2-1-3-5(8)6(10)9-11/h5,11H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
Clé InChI |
NZWPVDFOIUKVSJ-YFKPBYRVSA-N |
SMILES |
C(CCN)CC(C(=O)NO)N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)NO)N |
SMILES canonique |
C(CCN)CC(C(=O)NO)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lysine hydroxamate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















